4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol
Description
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is a phenolic derivative featuring a benzene-1,2-diol core substituted with a methyl group at position 3 and a (furan-2-yl)methylsulfanyl moiety at position 3. The compound’s structure combines electron-donating (hydroxyl, methyl) and electron-withdrawing (sulfanyl-linked furan) groups, which influence its physicochemical properties and biological activity.
Properties
CAS No. |
923267-50-9 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-11(5-4-10(13)12(8)14)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI Key |
LGNIRNLZJQKDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)SCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 2-(chloromethyl)furan with 3-methylbenzene-1,2-diol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acetic anhydride (Ac2O) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the furan and benzene moieties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the thioether linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key Observations:
Benzene-1,2-diol Core: The target compound shares the benzene-1,2-diol core with Compound 1 and Compound 3 from Penicillium sp. . Hydroxyl groups enhance hydrogen-bonding capacity, which correlates with antibacterial activity in these analogs.
Sulfanyl-Linked Substituents :
- The (furan-2-yl)methylsulfanyl group in the target compound contrasts with the triazole-linked sulfanyl groups in . Furan’s aromaticity and oxygen atom may increase electron density at the sulfanyl bridge, affecting redox properties compared to nitrogen-rich triazole systems.
Methyl vs. Hydroxybutyl Substituents :
Physicochemical and Computational Insights
Electron Effects :
- The target compound’s sulfanyl group acts as a weak electron-withdrawing moiety, while hydroxyl and methyl groups donate electrons. This balance contrasts with 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile (), where carbonitrile groups strongly withdraw electrons, reducing solubility but enhancing stability .
Theoretical Studies :
- Computational modeling (e.g., DFT) applied to triazole-sulfanyl derivatives in could be extended to the target compound to predict reactive sites or binding affinities .
Biological Activity
The compound 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol , also known as a derivative of furan and sulfenic compounds, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol can be represented as follows:
This compound features a furan ring, a methyl group, and a sulfanyl group attached to a diol moiety. Its unique structural components suggest potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds containing furan rings often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the hydroxyl groups in the diol structure to scavenge free radicals. A study demonstrated that similar compounds could effectively reduce oxidative stress in cellular models, suggesting that 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol may also possess this capability .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results. In vitro studies have indicated that derivatives with similar structures exhibit activity against various bacterial strains. For instance, compounds with sulfanyl groups have been reported to inhibit bacterial growth by disrupting cell wall synthesis . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs provide a strong basis for further exploration.
Anti-inflammatory Effects
The anti-inflammatory potential of 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is another area of interest. Compounds containing furan and sulfanyl groups have been shown to inhibit pro-inflammatory cytokines in cell culture models. This suggests that our compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study on Antioxidant Properties
A recent study evaluated the antioxidant capacity of several furan-containing compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with similar structural motifs exhibited significant scavenging activity, with IC50 values comparable to established antioxidants . This highlights the potential of 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol as a candidate for further antioxidant research.
Antimicrobial Testing
In an antimicrobial susceptibility test involving several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), derivatives of furan-based compounds demonstrated inhibition zones ranging from 10 mm to 20 mm depending on concentration . While specific data for our compound is not yet available, these findings suggest that it may warrant similar testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
